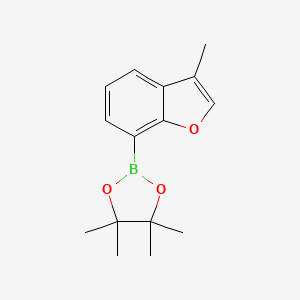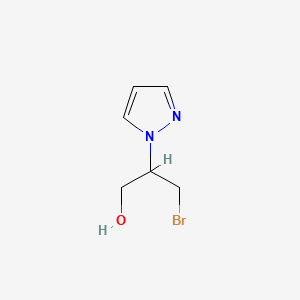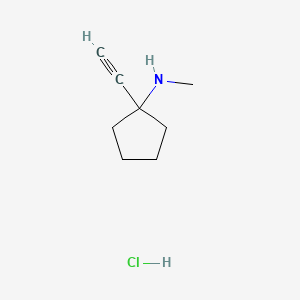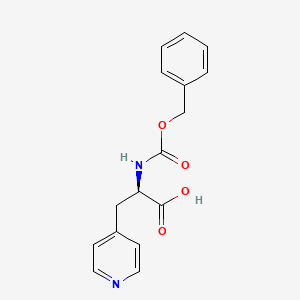![molecular formula C10H18ClNO2 B15298671 rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride: is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride: Another compound with a similar core structure but different functional groups and biological activities.
Uniqueness: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[321]octan-6-yl]acetate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C10H18ClNO2 |
|---|---|
分子量 |
219.71 g/mol |
IUPAC名 |
methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1 |
InChIキー |
PUOCNYVOUNRNRV-KEMIKLHMSA-N |
異性体SMILES |
COC(=O)C[C@@H]1C[C@@H]2C[C@H]1CNC2.Cl |
正規SMILES |
COC(=O)CC1CC2CC1CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)

![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)






![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)


![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
